molecular formula C8H7ClN4 B3077108 6-Chloro-8-cyclopropyl-9H-purine CAS No. 1044764-94-4

6-Chloro-8-cyclopropyl-9H-purine

Cat. No.: B3077108
CAS No.: 1044764-94-4
M. Wt: 194.62 g/mol
InChI Key: ZZBBOCOCTZDZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-cyclopropyl-9H-purine is a chemical compound with the molecular formula C8H7ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Biochemical Analysis

Cellular Effects

It is known to have antitumor activities , suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that its antitumor activity may involve the metabolism of 6-Chloropurine to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne .

Dosage Effects in Animal Models

It is known to have antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-cyclopropyl-9H-purine typically involves the chlorination of a purine derivative. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . This reaction yields 6-chloropurine, which can then be further modified to introduce the cyclopropyl group at the 8-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-cyclopropyl-9H-purine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Phosphorus Oxychloride: Used for chlorination of hypoxanthine.

    Dimethylaniline: Acts as a base in the chlorination reaction.

    Organoboron Reagents: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted purine derivatives, while coupling reactions can produce arylated or alkylated purine compounds .

Scientific Research Applications

6-Chloro-8-cyclopropyl-9H-purine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-cyclopropyl-9H-purine is unique due to the presence of the cyclopropyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other purine derivatives and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

6-chloro-8-cyclopropyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBBOCOCTZDZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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